molecular formula C11H13NO2 B12987365 N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine

N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine

Cat. No.: B12987365
M. Wt: 191.23 g/mol
InChI Key: KKVDYKUZCMRIMW-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine typically involves the reaction of 5-methylfuran-2-carboxaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 5-methylfuran-2-carboxaldehyde and methylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved efficiency. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and various substituted furan compounds.

Scientific Research Applications

N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-methylfuran-2-amine
  • N-benzyl-5-methylfuran-2-amine
  • N-methyl-5-methylfuran-2-carboxamide

Uniqueness

N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual furan rings and methylamine group make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-amine

InChI

InChI=1S/C11H13NO2/c1-9-5-6-10(14-9)8-12(2)11-4-3-7-13-11/h3-7H,8H2,1-2H3

InChI Key

KKVDYKUZCMRIMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C)C2=CC=CO2

Origin of Product

United States

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